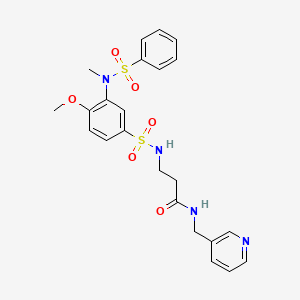![molecular formula C14H19N3O4S B2517558 1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide CAS No. 1428371-14-5](/img/structure/B2517558.png)
1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H19N3O4S and its molecular weight is 325.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanistic Insights
1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide, as part of the broader chemical family involving sulfonyl and azetidine components, has been the focus of various research studies exploring its synthesis, reactivity, and potential applications in medicinal chemistry and material science. The research delves into novel synthetic pathways, mechanistic insights, and the exploration of its potential biological activities.
Synthetic Pathways and Reactivity : Studies have demonstrated innovative synthetic methods and reactivity patterns of related sulfonyl and azetidine compounds, providing a foundation for the development of derivatives with enhanced properties. For instance, N-heterocyclic carbenes have been utilized for the rearrangement of vinyl sulfones, leading to the formation of highly substituted isoxazolines and other heterocyclic compounds, showcasing the versatility of sulfonyl-containing molecules in synthesizing complex structures (Roxanne L. Atienza et al., 2011). Similarly, the development of drug-like thiadiazole derivatives from carboxamidine dithiocarbamate illustrates the potential of incorporating sulfonyl and azetidine functionalities into pharmacologically relevant molecules (J. Park et al., 2009).
Mechanistic Insights : Research into the reactivity of rhodium(II) N-triflyl azavinyl carbenes, generated from azetidine and sulfonyl precursors, has shed light on their high reactivity and selectivity in reactions with olefins. This has opened avenues for synthesizing cyclopropane carboxaldehydes and dihydropyrroles with significant yields and selectivity, highlighting the potential of these compounds in synthetic organic chemistry (N. Grimster et al., 2010).
Potential Biological Activities : The investigation of substituted benzenesulfonamides as aldose reductase inhibitors with antioxidant activity indicates the therapeutic potential of sulfonyl-containing compounds. These studies suggest the possibility of designing molecules with specific biological activities by incorporating sulfonyl and azetidine functionalities (P. Alexiou et al., 2010).
Material Science Applications : The polymerization of N-sulfonylazetidines, exploring the formation of polymers with unique properties, signifies the application of these compounds beyond medicinal chemistry. The ability to form polymers with specific structural features from azetidine derivatives opens up potential applications in materials science, including the development of new polymeric materials with tailored properties (Louis Reisman et al., 2020).
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c18-13(9-7-17(8-9)22(19,20)10-5-6-10)15-14-11-3-1-2-4-12(11)16-21-14/h9-10H,1-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDHERZVQLNVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CN(C3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)





![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2517487.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)
![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)

